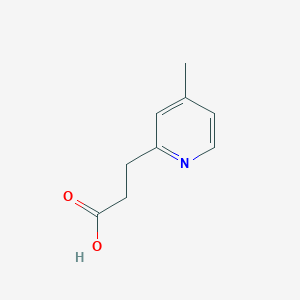

3-(4-Methylpyridin-2-yl)propanoic acid

Beschreibung

3-(4-Methylpyridin-2-yl)propanoic acid (CAS: 1023817-41-5) is a pyridine derivative featuring a methyl substituent at the 4-position of the pyridine ring and a propanoic acid side chain at the 2-position. This compound is cataloged as a specialty chemical with a purity of ≥95%, available in quantities ranging from 10 mg to 500 mg, though some suppliers have discontinued specific batch sizes .

Eigenschaften

IUPAC Name |

3-(4-methylpyridin-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7-4-5-10-8(6-7)2-3-9(11)12/h4-6H,2-3H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDRDHSTHCAHPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201299890 | |

| Record name | 4-Methyl-2-pyridinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201299890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023817-41-5 | |

| Record name | 4-Methyl-2-pyridinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1023817-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-pyridinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201299890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpyridin-2-yl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 4-methylpyridine as the starting material.

Alkylation: The 4-methylpyridine undergoes alkylation with a suitable alkylating agent, such as ethyl bromoacetate, in the presence of a base like sodium hydride.

Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield 3-(4-Methylpyridin-2-yl)propanoic acid.

Industrial Production Methods

In industrial settings, the production of 3-(4-Methylpyridin-2-yl)propanoic acid may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methylpyridin-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Yields alcohols.

Substitution: Results in various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

3-(4-Methylpyridin-2-yl)propanoic acid has diverse applications across several scientific fields:

Chemistry

- Building Block in Organic Synthesis: It serves as a precursor for synthesizing various derivatives and can act as a ligand in coordination chemistry .

- Analytical Chemistry: Used as a reference standard for calibrating instruments and validating methods .

Biology

- Biological Activity Studies: Investigated for its potential antimicrobial, anti-inflammatory, and cytotoxic properties. Research shows it may inhibit specific enzymes or cellular pathways .

- Cellular Interaction Studies: In vitro studies assess how the compound interacts with biological systems, providing insights into its therapeutic potential .

Medicine

- Drug Development: Explored as a lead compound for developing new drugs targeting infections or neurological disorders. Its structural characteristics suggest promising pharmacological profiles .

- Cancer Therapeutics: Related compounds have shown efficacy in inhibiting tumor growth in xenograft models, indicating potential applications in oncology .

Case Studies

Several case studies highlight the effectiveness of 3-(4-Methylpyridin-2-yl)propanoic acid and its derivatives:

- Antimicrobial Efficacy: A study demonstrated that piperazine derivatives, including this compound, exhibited enhanced activity against resistant bacterial strains .

- Cancer Research: Research on pyridine-containing piperazine derivatives indicated promising results in inhibiting tumor growth across various models .

Wirkmechanismus

The mechanism of action of 3-(4-Methylpyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between 3-(4-methylpyridin-2-yl)propanoic acid and related propanoic acid derivatives containing aromatic or heterocyclic moieties.

Table 1: Comparative Analysis of Propanoic Acid Derivatives

Key Observations:

Structural Complexity and Functional Groups: The methylpyridine substituent in the target compound provides moderate lipophilicity compared to haloxyfop’s trifluoromethyl group, which enhances herbicide potency via electron-withdrawing effects . 3-(4-Hydroxyphenyl)-...propanoic acid () incorporates a hydroxyl group and a tetrahydropyran ring, likely improving solubility but introducing steric hindrance absent in the simpler pyridine derivative .

Biological Activity: Cytotoxicity in 3-(4-hydroxyphenyl)-...propanoic acid (43.2% mortality in brine shrimp assay) suggests that phenolic and oxygen-bridged structures may enhance bioactivity compared to the non-hydroxylated pyridine analog . Haloxyfop and related agrochemicals leverage pyridine-propanoic acid scaffolds for enzyme inhibition, but the target compound’s lack of electron-deficient substituents (e.g., CF₃) may limit herbicidal utility .

Physicochemical Properties: The diazepane-pyridine derivative () has a higher molecular weight (317.31 vs. 165.19) and additional hydrogen-bond acceptors (8 vs. The dihydroisoquinoline analog () introduces a fused bicyclic system, which could enhance metabolic stability compared to monocyclic pyridine derivatives .

Commercial and Synthetic Relevance :

- Unlike the discontinued batches of the target compound , derivatives like haloxyfop and fluazifop () remain widely used in agriculture, underscoring the importance of substituent-driven functionality .

Notes

- Abbreviations Avoided : All chemical names are spelled out in full to maintain clarity.

- Comparisons rely on structural analogs and inferred properties.

Biologische Aktivität

3-(4-Methylpyridin-2-yl)propanoic acid is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The biological activity of 3-(4-Methylpyridin-2-yl)propanoic acid is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can lead to modulation of various biochemical pathways, such as:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzyme activities, which can alter metabolic processes within cells.

- Cellular Signaling Pathways : By acting as a ligand, it can affect signaling pathways that are crucial for cellular responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 3-(4-Methylpyridin-2-yl)propanoic acid. It exhibits significant antibacterial effects against various pathogens. For instance, it has demonstrated effectiveness against:

- Staphylococcus aureus

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest a strong potential for clinical applications in treating infections caused by resistant strains .

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

Anti-inflammatory Properties

In vitro studies have indicated that 3-(4-Methylpyridin-2-yl)propanoic acid possesses anti-inflammatory properties. It has been shown to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in human peripheral blood mononuclear cells (PBMCs). The compound's ability to modulate immune responses makes it a candidate for treating inflammatory diseases .

Case Studies

- Kynurenine Pathway Inhibition : In a study examining the compound's effects on the kynurenine pathway, it was found that administration led to decreased levels of 3-hydroxykynurenine and increased levels of kynurenine in experimental models. This suggests that the compound may have neuroprotective effects by modulating this pathway .

- Protective Effects Against Organ Injury : In an animal model of acute pancreatitis, treatment with 3-(4-Methylpyridin-2-yl)propanoic acid resulted in significant protection against secondary organ damage, particularly in the lungs and kidneys. Histological analysis showed reduced inflammation and apoptosis in treated animals compared to controls .

Research Findings

Several studies have investigated the pharmacokinetics and biological effects of 3-(4-Methylpyridin-2-yl)propanoic acid:

- Pharmacokinetics : The compound exhibited a moderate half-life and volume of distribution in rat models, indicating favorable absorption characteristics for potential therapeutic use .

| Parameter | Value |

|---|---|

| Half-life (T1/2) | ~10 hours |

| Volume of Distribution | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.